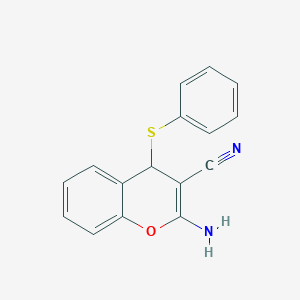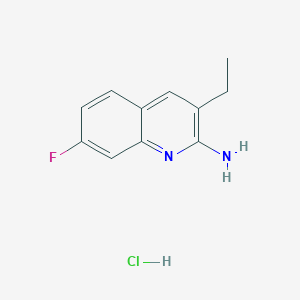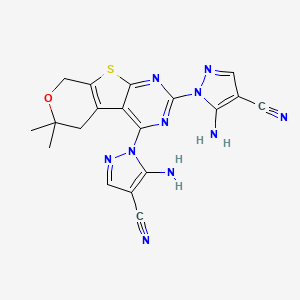![molecular formula C18H28OSSi B15173550 3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde CAS No. 922166-63-0](/img/structure/B15173550.png)
3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of butyl groups at positions 3 and 4, a trimethylsilyl-ethynyl group at position 5, and an aldehyde group at position 2
準備方法
The synthesis of 3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Paal-Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl-ethynyl group can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like Grignard reagents for substitution. Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophene derivatives.
科学的研究の応用
3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: It can be used in the study of biological processes involving thiophene derivatives.
作用機序
The mechanism by which 3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, while the trimethylsilyl-ethynyl group can participate in nucleophilic substitution reactions. The molecular targets and pathways involved vary depending on the context of its use, such as in biological systems or material science applications.
類似化合物との比較
3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as 2-[(trimethylsilyl)ethynyl]thiophene . While both compounds contain the thiophene ring and trimethylsilyl-ethynyl group, the presence of butyl groups and an aldehyde group in this compound adds to its uniqueness and potential for diverse applications. Other similar compounds include various thiophene carboxaldehydes and thiophene derivatives with different substituents.
特性
CAS番号 |
922166-63-0 |
|---|---|
分子式 |
C18H28OSSi |
分子量 |
320.6 g/mol |
IUPAC名 |
3,4-dibutyl-5-(2-trimethylsilylethynyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C18H28OSSi/c1-6-8-10-15-16(11-9-7-2)18(14-19)20-17(15)12-13-21(3,4)5/h14H,6-11H2,1-5H3 |
InChIキー |
RNYIIRAOALYTCG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(SC(=C1CCCC)C#C[Si](C)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile](/img/structure/B15173489.png)

![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenylethyl)piperazine](/img/structure/B15173498.png)
![3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-](/img/structure/B15173507.png)

![[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone](/img/structure/B15173523.png)

![N-[(2-Bromophenyl)methyl]hex-5-ynamide](/img/structure/B15173528.png)


![3-(2-chloro-5-nitrophenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173547.png)


